molecular formula C20H20N6O7S4 B1668858 Cefodizima CAS No. 69739-16-8

Cefodizima

Número de catálogo: B1668858
Número CAS: 69739-16-8
Peso molecular: 584.7 g/mol
Clave InChI: XDZKBRJLTGRPSS-ROTLSHHCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Aplicaciones Científicas De Investigación

Clinical Efficacy

Cefodizime has demonstrated significant effectiveness in treating various infections, including:

  • Upper and Lower Respiratory Tract Infections : Clinical trials indicate that cefodizime is effective against both upper and lower respiratory tract infections, with success rates ranging from 80% to 100% when administered at doses of 1 to 4 grams daily for 7 to 10 days . Comparative studies show that its efficacy is on par with other third-generation cephalosporins like cefotaxime and cefuroxime .
  • Urinary Tract Infections : Cefodizime has been shown to be particularly effective in treating uncomplicated urinary tract infections, achieving clinical success rates of 72% to 88% with single-dose therapy ranging from 0.25 to 1 gram . Its bactericidal action targets penicillin-binding proteins, leading to bacterial cell death .
  • Gonorrhea : The antibiotic is highly effective against Neisseria gonorrhoeae, achieving nearly 100% cure rates with single-dose intramuscular injections .

Table 1: Summary of Clinical Efficacy in Various Infections

Infection TypeDosage (g/day)Success Rate (%)Notes
Upper Respiratory Tract1-480-100Administered for 7-10 days
Lower Respiratory Tract1-480-100Comparative studies with other cephalosporins
Uncomplicated UTI0.25-172-88Single-dose therapy
Gonorrhea0.25-1~100Single-dose intramuscular injection

Immunomodulatory Effects

Research indicates that cefodizime may possess immunomodulatory properties that enhance its clinical efficacy beyond what is predicted from in vitro studies. For instance, it has been shown to stimulate the activity of neutrophils and increase the expression of toll-like receptor 4 in response to infections . This suggests that cefodizime not only acts as an antibiotic but also helps modulate the immune response, potentially improving outcomes in immunocompromised patients .

Pediatric Applications

Cefodizime has been evaluated for safety and efficacy in pediatric populations. A study involving children treated with intravenous cefodizime revealed positive clinical outcomes across various infections, including pneumonia and urinary tract infections. The mean dosage administered was approximately 20.9 mg/kg, with treatment durations averaging one week . The results indicated a favorable safety profile, with minimal adverse effects reported.

Table 2: Pediatric Study Overview

Patient ConditionMean Dosage (mg/kg)Treatment Duration (weeks)Adverse Effects (%)
Pneumonia20.91Minimal
Urinary Tract Infection20.91Minimal
Other InfectionsVariesVariesMinimal

Safety Profile

Cefodizime exhibits a tolerability profile similar to other antibiotics in its class, primarily presenting gastrointestinal and dermatological side effects . In extensive clinical evaluations, side effects were observed in approximately 3.79% of patients, with discontinuation due to adverse effects being rare .

Análisis Bioquímico

Biochemical Properties

Cefodizime is a bactericidal antibiotic that targets penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . These proteins are crucial for bacterial cell wall synthesis. By inhibiting these proteins, Cefodizime disrupts the cell wall structure, leading to the eventual death of the bacterial cell .

Cellular Effects

Cefodizime has demonstrated superior clinical efficacy that could be predicted from its in vitro experimental results . Certain immunomodulatory properties of the drug might account for its increased in vivo activity against specific bacterial species . These immunomodulatory properties stimulate some phagocyte and lymphocyte cellular functions when they have been impaired .

Molecular Mechanism

The molecular mechanism of Cefodizime involves its interaction with penicillin-binding proteins (PBPs) 1A/B, 2, and 3 . By binding to these proteins, Cefodizime inhibits the synthesis of the bacterial cell wall, leading to cell death .

Temporal Effects in Laboratory Settings

In clinical trials, side-effects possibly or probably related to Cefodizime occurred in only 1.34% of patients . The most frequent clinical adverse effects were related to the gastrointestinal tract or were skin reactions . In laboratory evaluation, the hematological parameters showed the expected changes in response to the cure of the infectious process .

Dosage Effects in Animal Models

In animal models, prophylactic administration of Cefodizime increases the survival of some strains of mice after challenge with Toxoplasma gondii or Candida albicans . Its curative effect in infections due to members of the Enterobacteriaceae is better than that expected from in vitro MIC determinations .

Metabolic Pathways

The specific metabolic pathways that Cefodizime is involved in are not fully annotated yet . Like other cephalosporins, it is expected to be metabolized in the liver and excreted via the kidneys.

Transport and Distribution

Cefodizime penetrates into several tissues and body fluids such as lung, sputum, pleural and ascitic fluids, prostate, kidney, and urine to give concentrations often exceeding the MICs of susceptible pathogens .

Subcellular Localization

Given its mechanism of action, it is expected to localize in the periplasmic space of bacteria where it interacts with penicillin-binding proteins to exert its bactericidal effect .

Propiedades

Número CAS

69739-16-8

Fórmula molecular

C20H20N6O7S4

Peso molecular

584.7 g/mol

Nombre IUPAC

7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[[5-(carboxymethyl)-4-methyl-1,3-thiazol-2-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid

InChI

InChI=1S/C20H20N6O7S4/c1-7-10(3-11(27)28)37-20(22-7)36-5-8-4-34-17-13(16(30)26(17)14(8)18(31)32)24-15(29)12(25-33-2)9-6-35-19(21)23-9/h6,13,17H,3-5H2,1-2H3,(H2,21,23)(H,24,29)(H,27,28)(H,31,32)/b25-12-

Clave InChI

XDZKBRJLTGRPSS-ROTLSHHCSA-N

SMILES

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O

SMILES isomérico

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)/C(=N\OC)/C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O

SMILES canónico

CC1=C(SC(=N1)SCC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)O)CC(=O)O

Apariencia

Solid powder

Key on ui other cas no.

69739-16-8

Pictogramas

Irritant; Health Hazard

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>3 years if stored properly

Solubilidad

Soluble in DMSO

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

cefodizime
cefodizime disodium
cefodizime, dipotassium salt, (6R-(6alpha,7beta(Z)))-isomer
cefodizime, disodium salt, (6R-(6alpha,7beta(Z)))-isomer
HR 221
HR-221
Modivid

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Cefodizime
Reactant of Route 2
Cefodizime
Reactant of Route 3
Cefodizime
Reactant of Route 4
Cefodizime
Reactant of Route 5
Reactant of Route 5
Cefodizime
Reactant of Route 6
Cefodizime

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.